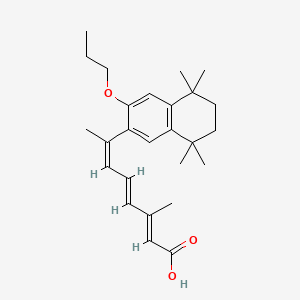

(2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid

Descripción general

Descripción

LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. LG 100754, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, LG 100754 decreases glucose levels and relieves insulin resistance in mice.

CD 3159 is a retinoic acid receptors antagonist & agonist; a mixed function retinoid whose activity is dimer-selective.

Aplicaciones Científicas De Investigación

Role in Retinoic Acid Receptors (RARs) and Retinoid X Nuclear Receptors (RXRs)

LG100754 has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . It mediates its effect as a full RXR antagonist . This is significant because RARs and RXRs are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Impact on RXR:PPARγ Agonist

LG100754 is a novel RXR:PPARγ agonist and has been shown to decrease glucose levels in vivo . It does not activate other LG100268 responsive heterodimers like RXR:liver X receptorα, RXR:liver X receptorβ, RXR:bile acid receptor/farnesoid X receptor and RXR:nerve growth factor induced gene B .

Influence on Adipocyte Differentiation

LG100754 triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation . This is important in the context of metabolic disorders such as obesity and diabetes.

Role in Insulin Resistance Improvement

LG100754 treatment of db/db animals leads to an improvement in insulin resistance in vivo . This suggests potential therapeutic applications for the compound in the treatment of diabetes.

Inhibition of TNFα-Mediated Hypophosphorylation of the Insulin Receptor

Like LG100268, LG100754 is able to block TNFα-mediated inhibition of insulin receptor (IR) phosphorylation in mature adipocytes . This could have implications for the management of insulin resistance and type 2 diabetes.

Potential for Selective Activation of RXR:PPARγ

Activation of RXR:PPARγ by LG100268 and LG100754 occurs through different mechanisms . Therefore, LG100754 represents a novel class of insulin sensitizers that functions through RXR but exhibits greater heterodimer selectivity compared with LG100268 .

Mecanismo De Acción

Target of Action

LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Mode of Action

LG100754 acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of LG100754 is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Biochemical Pathways

LG100754 triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Pharmacokinetics

Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of LG100754’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Action Environment

Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .

Propiedades

IUPAC Name |

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNODNXQAYXJFMQ-LQUSFLDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid | |

CAS RN |

180713-37-5 | |

| Record name | CD 3159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)